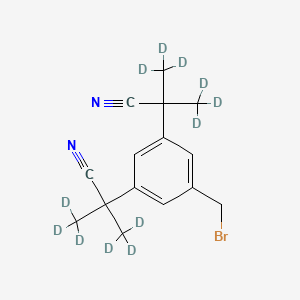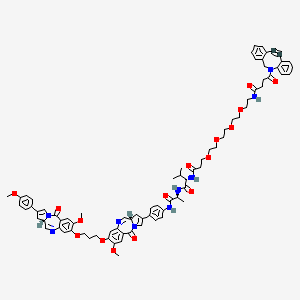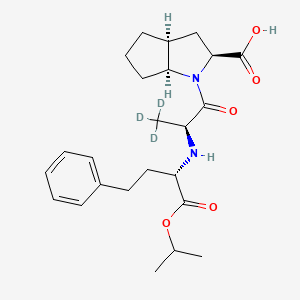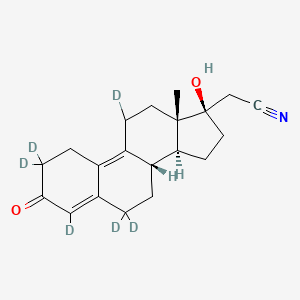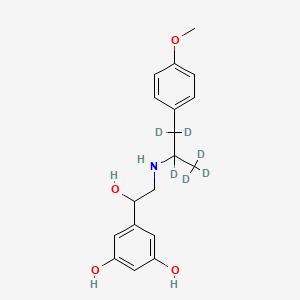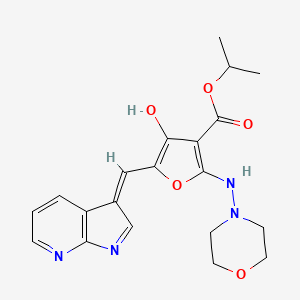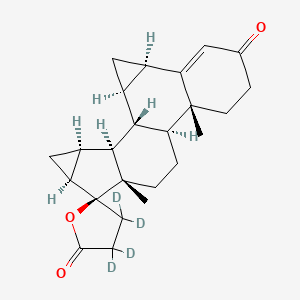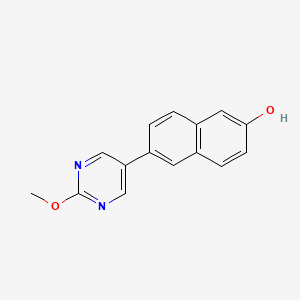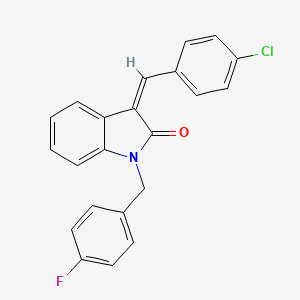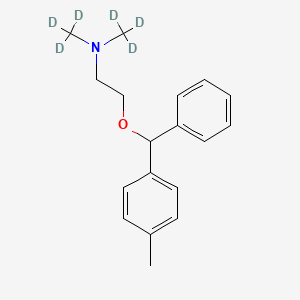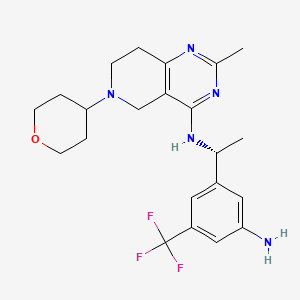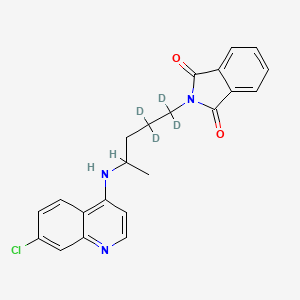
Cytarabine-5,6-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytarabine-d2, also known as cytosine arabinoside-d2, is a deuterated form of cytarabine. Cytarabine is a pyrimidine nucleoside analog used primarily in the treatment of various forms of leukemia, including acute myeloid leukemia and acute lymphocytic leukemia. The deuterated form, Cytarabine-d2, is used in research to study the pharmacokinetics and metabolism of cytarabine due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cytarabine-d2 involves the incorporation of deuterium atoms into the cytarabine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Chemical Synthesis: Starting from deuterated precursors, cytarabine-d2 can be synthesized through a series of chemical reactions that incorporate deuterium at specific positions in the molecule.
Industrial Production Methods: Industrial production of Cytarabine-d2 typically involves large-scale chemical synthesis using deuterated reagents and solvents. The process includes:
Purification: The synthesized compound is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to verify the deuterium content and the overall purity of the final product.
化学反应分析
Types of Reactions: Cytarabine-d2 undergoes various chemical reactions, including:
Phosphorylation: Cytarabine-d2 is phosphorylated to its active triphosphate form within cells.
Deamination: The compound can be deaminated by cytidine deaminase, converting it to uracil arabinoside.
Common Reagents and Conditions:
Phosphorylation Reagents: Adenosine triphosphate (ATP) and kinases are commonly used for phosphorylation.
Deamination Reagents: Cytidine deaminase is the primary enzyme involved in deamination.
Major Products Formed:
Cytarabine Triphosphate: The active form that inhibits DNA synthesis.
Uracil Arabinoside: A deaminated product of cytarabine-d2.
科学研究应用
Cytarabine-d2 is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterium atoms in Cytarabine-d2 allow for detailed tracking of the drug’s metabolism and distribution in the body.
Mechanistic Studies: Researchers use Cytarabine-d2 to study the mechanisms of action of cytarabine at the molecular level.
Drug Development: Cytarabine-d2 is used in the development of new therapeutic agents and formulations to improve the efficacy and safety of cytarabine-based treatments.
Cancer Research: The compound is used to investigate the effects of cytarabine on cancer cells and to develop new strategies for leukemia treatment.
作用机制
Cytarabine-d2 is compared with other similar compounds, such as:
Gemcitabine: Another pyrimidine nucleoside analog used in cancer treatment. Unlike Cytarabine-d2, gemcitabine has two fluorine atoms and is used for different types of cancer.
Decitabine: A cytidine analog used in the treatment of myelodysplastic syndromes. Decitabine has a different mechanism of action, involving DNA hypomethylation.
Uniqueness of Cytarabine-d2:
Deuterium Labeling: The presence of deuterium atoms makes Cytarabine-d2 unique, allowing for detailed pharmacokinetic and mechanistic studies.
Specificity for Leukemia: Cytarabine-d2 is specifically used for studying leukemia treatments, providing insights into the drug’s efficacy and safety.
相似化合物的比较
- Gemcitabine
- Decitabine
- Fludarabine
- Cladribine
Cytarabine-d2 continues to be a valuable tool in scientific research, contributing to our understanding of leukemia treatment and the development of new therapeutic strategies.
属性
分子式 |
C9H13N3O5 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC 名称 |
5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1/i1D,2D |
InChI 键 |
UHDGCWIWMRVCDJ-RPTLDJJYSA-N |
手性 SMILES |
[2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)[2H] |
规范 SMILES |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


